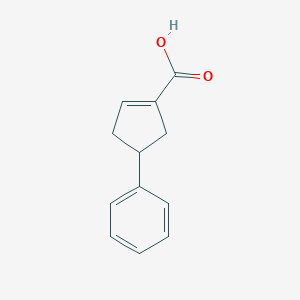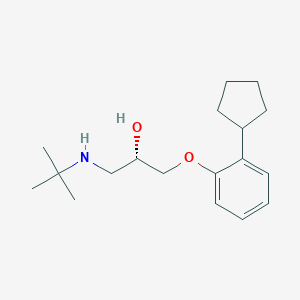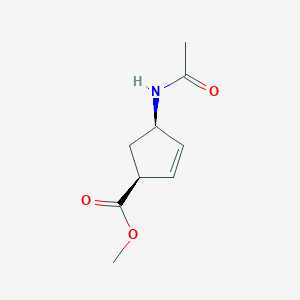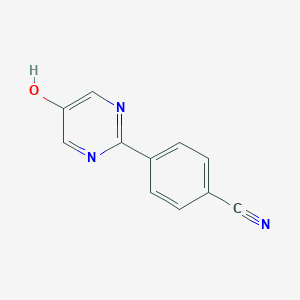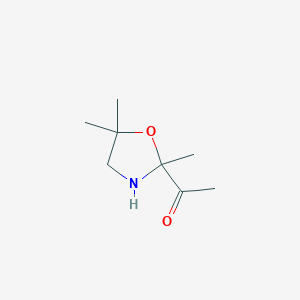
1-(2,5,5-Trimethyl-1,3-oxazolidin-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5,5-Trimethyl-1,3-oxazolidin-2-yl)ethanone, also known as TMOE, is a chemical compound that has been widely used in scientific research. It is a ketone derivative that has a unique structure, which makes it a valuable tool for studying various biological processes.
Mecanismo De Acción
The mechanism of action of 1-(2,5,5-Trimethyl-1,3-oxazolidin-2-yl)ethanone is not fully understood. However, it is believed to act as a nucleophile in various reactions, such as Michael addition and aldol reaction. 1-(2,5,5-Trimethyl-1,3-oxazolidin-2-yl)ethanone has also been shown to form stable complexes with various metal ions, which makes it a valuable tool for studying metal-catalyzed reactions.
Efectos Bioquímicos Y Fisiológicos
1-(2,5,5-Trimethyl-1,3-oxazolidin-2-yl)ethanone has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cells, including breast cancer and prostate cancer cells. 1-(2,5,5-Trimethyl-1,3-oxazolidin-2-yl)ethanone has also been shown to have anti-inflammatory and analgesic effects, making it a potential drug candidate for the treatment of inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(2,5,5-Trimethyl-1,3-oxazolidin-2-yl)ethanone is its unique structure, which makes it a valuable tool for studying various biological processes. 1-(2,5,5-Trimethyl-1,3-oxazolidin-2-yl)ethanone is also relatively easy to synthesize and purify, making it readily available for use in scientific research. However, one of the limitations of 1-(2,5,5-Trimethyl-1,3-oxazolidin-2-yl)ethanone is its potential toxicity, which requires careful handling in the laboratory.
Direcciones Futuras
There are several future directions for the use of 1-(2,5,5-Trimethyl-1,3-oxazolidin-2-yl)ethanone in scientific research. One potential area of research is the development of 1-(2,5,5-Trimethyl-1,3-oxazolidin-2-yl)ethanone-based drugs for the treatment of various diseases, such as cancer and inflammation. Another potential area of research is the use of 1-(2,5,5-Trimethyl-1,3-oxazolidin-2-yl)ethanone as a chiral auxiliary in asymmetric synthesis, which could lead to the development of new drugs and materials. Overall, 1-(2,5,5-Trimethyl-1,3-oxazolidin-2-yl)ethanone has the potential to be a valuable tool for scientific research in various fields.
Métodos De Síntesis
The synthesis of 1-(2,5,5-Trimethyl-1,3-oxazolidin-2-yl)ethanone involves the reaction of 2,5,5-trimethyl-1,3-oxazolidine with acetyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, and the product is purified by distillation.
Aplicaciones Científicas De Investigación
1-(2,5,5-Trimethyl-1,3-oxazolidin-2-yl)ethanone has been widely used in scientific research as a tool to study various biological processes. It has been used as a reagent in the synthesis of various natural products, including alkaloids and steroids. 1-(2,5,5-Trimethyl-1,3-oxazolidin-2-yl)ethanone has also been used as a chiral auxiliary in asymmetric synthesis.
Propiedades
Número CAS |
141089-20-5 |
|---|---|
Nombre del producto |
1-(2,5,5-Trimethyl-1,3-oxazolidin-2-yl)ethanone |
Fórmula molecular |
C8H15NO2 |
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
1-(2,5,5-trimethyl-1,3-oxazolidin-2-yl)ethanone |
InChI |
InChI=1S/C8H15NO2/c1-6(10)8(4)9-5-7(2,3)11-8/h9H,5H2,1-4H3 |
Clave InChI |
WNLXJOKIRCVWDB-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(NCC(O1)(C)C)C |
SMILES canónico |
CC(=O)C1(NCC(O1)(C)C)C |
Sinónimos |
Ethanone, 1-(2,5,5-trimethyl-2-oxazolidinyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



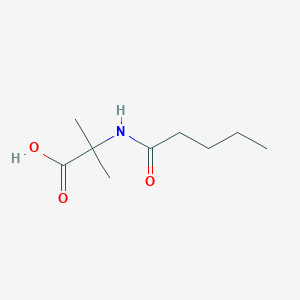
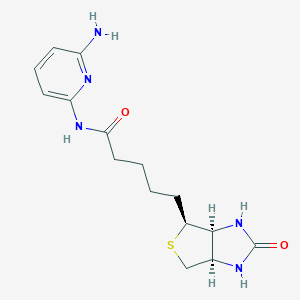
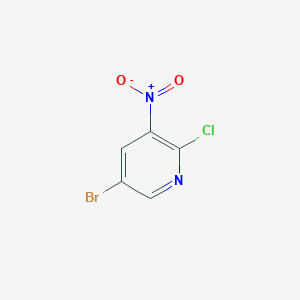
![Carbamic acid, [2-amino-1-(aminomethyl)-2-oxoethyl]-, 1,1-dimethylethyl ester](/img/structure/B118575.png)
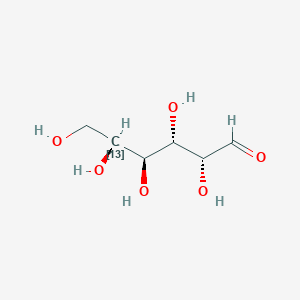
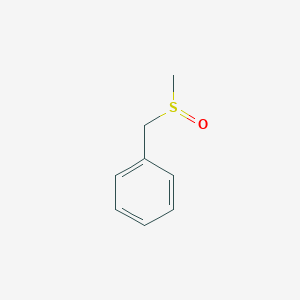
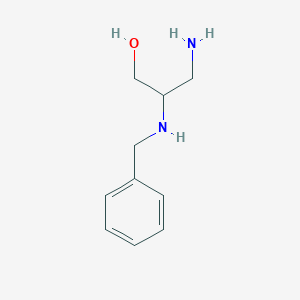
![[4-[(2-Amino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl]methanol](/img/structure/B118585.png)
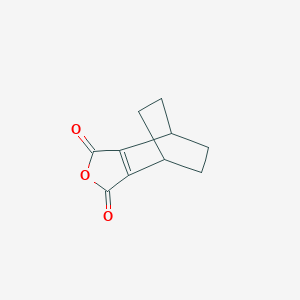
![[(1S,4R)-4-Acetamidocyclopent-2-en-1-yl]methyl acetate](/img/structure/B118590.png)
